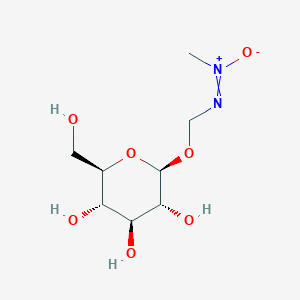

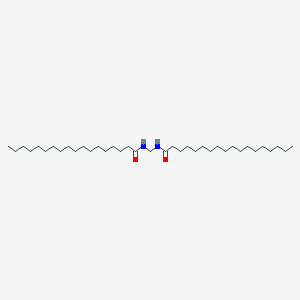

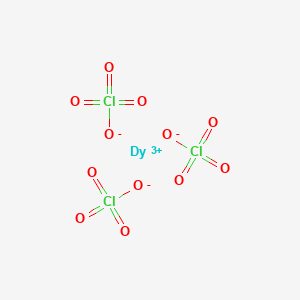

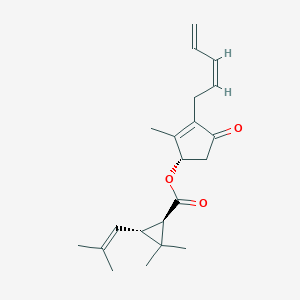

![molecular formula C14H12N2O6S B087148 Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- CAS No. 135-10-4](/img/structure/B87148.png)

Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-, also known as sulfamethoxazole, is a sulfonamide antibiotic commonly used in the treatment of bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.28 g/mol. Sulfamethoxazole is often used in combination with trimethoprim to create a powerful antibacterial agent known as co-trimoxazole.

Mecanismo De Acción

Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential component of DNA synthesis, and without it, bacteria cannot replicate. Sulfamethoxazole blocks the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This results in the death of the bacteria.

Efectos Bioquímicos Y Fisiológicos

Sulfamethoxazole is well-absorbed from the gastrointestinal tract and is distributed throughout the body. It is metabolized in the liver and excreted in the urine. Sulfamethoxazole has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it can cause side effects such as nausea, vomiting, and diarrhea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sulfamethoxazole is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole can have variable activity against different bacterial strains, and its use can lead to the development of antibiotic resistance.

Direcciones Futuras

There are several potential future directions for research on Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole. One area of interest is the development of new derivatives of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole with improved antibacterial activity and reduced toxicity. Another area of research is the use of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole in combination with other antibiotics to create synergistic effects. Additionally, there is interest in studying the potential use of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole in the treatment of non-bacterial infections, such as viral and fungal infections.

Métodos De Síntesis

Sulfamethoxazole can be synthesized through a reaction between 4-aminobenzenesulfonamide and 2-carboxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and results in the formation of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole as a white crystalline solid. The synthesis of Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-zole is a well-established process that has been optimized over the years to improve yield and purity.

Aplicaciones Científicas De Investigación

Sulfamethoxazole has been extensively studied for its antibacterial properties and has been used in the treatment of a wide range of bacterial infections. It has been shown to be effective against gram-positive and gram-negative bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. Sulfamethoxazole has also been studied for its potential use in the treatment of other diseases, such as malaria and toxoplasmosis.

Propiedades

Número CAS |

135-10-4 |

|---|---|

Nombre del producto |

Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]- |

Fórmula molecular |

C14H12N2O6S |

Peso molecular |

336.32 g/mol |

Nombre IUPAC |

2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid |

InChI |

InChI=1S/C14H12N2O6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,15H2,(H,17,18)(H,19,20) |

Clave InChI |

JRNYSJXPPZZAQR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O |

Otros números CAS |

135-10-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

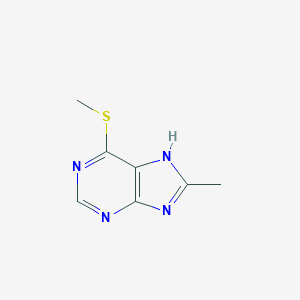

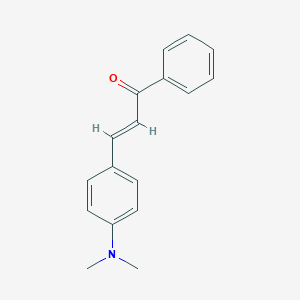

![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)